2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline
Description
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a nitro group at the 5-position of the aniline ring and a 3,5-dimethyl-1H-pyrazol-1-yl carbonyl group at the 2-position.
Properties
IUPAC Name |
(2-amino-4-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-5-8(2)15(14-7)12(17)10-4-3-9(16(18)19)6-11(10)13/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTAMBGEIFVIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound such as acetylacetone under acidic or basic conditions.
Nitration of Aniline: The nitration of aniline to form 5-nitroaniline can be carried out using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline can undergo various types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Electrophiles such as alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
Reduction: 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: More complex pyrazole derivatives.
Scientific Research Applications
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-Nitroaniline: A compound with a similar nitro group but lacking the pyrazole moiety.
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]aniline: A compound with a similar pyrazole moiety but lacking the nitro group.
Uniqueness
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline is unique due to the presence of both the nitro group and the pyrazole moiety, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
